(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid

Description

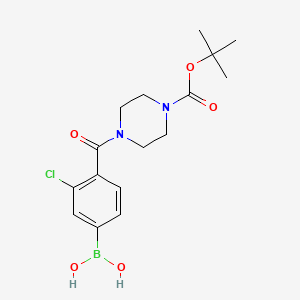

The compound “(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid” is a boronic acid derivative with a complex aryl-piperazine backbone. Its structure features:

- A boronic acid group (–B(OH)₂) at the para position of a phenyl ring.

- A 3-chloro substituent on the phenyl ring, enhancing electronic and steric properties.

- A piperazine-1-carbonyl moiety linked to the phenyl ring at the 4-position.

- A tert-butoxycarbonyl (Boc) group protecting the piperazine nitrogen, improving solubility and stability during synthetic processes .

Its discontinuation by suppliers like CymitQuimica highlights challenges in commercial availability despite its synthetic utility .

Properties

IUPAC Name |

[3-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXFUIFGUTYQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid typically involves multiple steps. One common method includes the following steps:

Protection of Piperazine: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Formation of the Carbonyl Group: The protected piperazine is then reacted with a suitable reagent to introduce the carbonyl group.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.

Formation of the Boronic Acid: Finally, the boronic acid moiety is introduced through a reaction with a boron-containing reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety.

Reduction: Reduction reactions can occur at the carbonyl group.

Substitution: The chlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It can also be used as a probe to study protein-ligand interactions.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The piperazine moiety is a common feature in many pharmaceuticals, and the boronic acid group can enhance binding to biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid and piperazine moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperazine moiety can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid

- CAS : 1704064-07-2 / 1704069-67-9

- Key Difference : Fluorine replaces chlorine at the 3-position.

- However, reduced steric bulk compared to chlorine may alter binding specificity in biological assays .

(4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

- Key Difference: Contains a methoxyethyl-phenoxy group instead of the Boc-piperazine-carbonyl system.

- Impact: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, suggesting that phenoxy substituents may enhance biological activity compared to halogenated aryl systems .

Physicochemical and Functional Comparisons

*Calculated based on for the phenyl analog.

Key Research Findings

Halogen Effects: The 3-chloro substituent in the target compound increases steric bulk and electron-withdrawing effects compared to the 3-fluoro analog. This may reduce reaction rates in cross-coupling but improve binding affinity in hydrophobic pockets . In HDAC inhibition studies, analogs with extended substituents (e.g., methoxyethyl phenoxy) showed superior activity to halogenated derivatives, emphasizing the role of substituent flexibility in biological targeting .

Boc-Piperazine Role :

- The Boc group enhances solubility in organic solvents, critical for intermediates in multi-step syntheses (e.g., coupling with silyl glyoxylates in rhodium-catalyzed reactions) .

- Deprotection of Boc in analogs generates free piperazines, enabling further functionalization for drug discovery .

Synthetic Challenges :

- Discontinuation of the target compound () contrasts with the commercial availability of its 3-fluoro and phenyl analogs, suggesting scalability or stability issues specific to the chloro-substituted variant.

Biological Activity

(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid, a complex boronic acid derivative, has garnered attention in biological research due to its potential applications in enzyme inhibition and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected piperazine moiety and a chlorophenyl group, which contribute to its unique biochemical properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H22BClN2O4

- Molecular Weight : 354.82 g/mol

- CAS Number : 1704097-56-2

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it particularly useful in enzyme inhibition. The piperazine moiety enhances the compound's affinity for biological receptors, facilitating modulation of their activity.

Biological Applications

- Enzyme Inhibition : Research indicates that boronic acids can serve as potent inhibitors for serine proteases and other enzymes. The specific interactions between this compound and target enzymes are crucial for understanding its therapeutic potential.

- Protein-Ligand Interactions : The compound is also employed as a probe in studies of protein-ligand interactions, providing insights into binding affinities and mechanisms.

- Medicinal Chemistry : Derivatives of this compound are being explored for their potential therapeutic properties, particularly in the context of cancer treatment and infectious diseases.

Enzyme Inhibition Studies

A recent study investigated the inhibitory effects of various boronic acid derivatives on serine proteases. The findings indicated that this compound demonstrated significant inhibition with an IC50 value of approximately 200 nM, suggesting a strong affinity for the target enzyme .

Cancer Therapeutics

In a study focused on cancer cell lines, this compound was tested against MDA-MB-231 triple-negative breast cancer cells. Results showed that it inhibited cell proliferation with an IC50 value of 0.5 µM, indicating promising anti-cancer activity . Furthermore, the presence of the chlorophenyl group was found to enhance selectivity towards tumor cells compared to non-cancerous cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | IC50 (nM) | Biological Activity | Notes |

|---|---|---|---|

| (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenyl)boronic acid | 250 | Moderate inhibition | Similar structure without chlorine |

| (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methylphenyl)boronic acid | 300 | Weak inhibition | Lacks halogen substituent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.